Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)
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Overview
Description
Tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) is a complex organic compound primarily used as a dye. It is known for its vibrant yellow color and is commonly referred to as Direct Yellow 83 or Direct Yellow 138 . This compound is soluble in water and slightly soluble in alcohol, making it suitable for various industrial applications .
Preparation Methods
The synthesis of tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) involves several steps:
Diazotization: 3-Aminonaphthalene-1,5-disulfonic acid is diazotized.
Coupling: The diazonium salt is then coupled with 2-Amino-4-methylanisole.
Condensation: The resulting product is condensed with 2,4,6-Trichloro-1,3,5-triazine.
Hydrolysis: The residual chlorine is hydrolyzed to yield the final product.
Industrial production methods typically involve large-scale synthesis using similar steps but optimized for efficiency and yield .
Chemical Reactions Analysis
Tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, typically resulting in the cleavage of azo bonds.
Substitution: The compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes, including textile dyeing and printing.
Biology: In biological research, it is used as a staining agent to visualize cellular components.
Industry: It is widely used in the textile industry for dyeing cotton, hemp, and other cellulose fibers.
Mechanism of Action
The mechanism of action of tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) involves its ability to form strong bonds with fibers, resulting in vibrant and long-lasting colors. The molecular targets include the hydroxyl groups of cellulose fibers, which interact with the sulfonate groups of the dye .
Comparison with Similar Compounds
Similar compounds include:
- Direct Yellow 86
- Direct Yellow 8
- Direct Yellow 12
- Direct Yellow 132
Compared to these compounds, tetrasodium 3,3’-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate) is unique due to its specific molecular structure, which provides superior dyeing properties and stability .
Properties
CAS No. |
82944-42-1 |
---|---|
Molecular Formula |
C39H29N9Na4O15S4 |
Molecular Weight |
1083.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylanilino]-6-oxo-1H-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H33N9O15S4.4Na/c1-19-11-29(31(62-3)17-27(19)47-45-21-13-25-23(35(15-21)66(56,57)58)7-5-9-33(25)64(50,51)52)40-37-42-38(44-39(49)43-37)41-30-12-20(2)28(18-32(30)63-4)48-46-22-14-26-24(36(16-22)67(59,60)61)8-6-10-34(26)65(53,54)55;;;;/h5-18H,1-4H3,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H3,40,41,42,43,44,49);;;;/q;4*+1/p-4 |
InChI Key |
JYJMXXAOKYZSSD-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=O)N4)NC5=C(C=C(C(=C5)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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